

Cimetidine-d3: A Technical Guide for Pharmaceutical Research

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Compound of Interest

Compound Name: Cimetidine-d3

Cat. No.: B563092

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Cimetidine-d3**, a deuterated analog of the histamine H2 receptor antagonist cimetidine. This guide is intended for researchers, scientists, and drug development professionals utilizing **Cimetidine-d3** in pharmaceutical research, with a focus on its application as an internal standard in analytical assays and its role in studying drug metabolism.

Cimetidine-d3 Suppliers for Pharmaceutical Research

Cimetidine-d3 is available from several reputable suppliers that cater to the pharmaceutical research industry. When selecting a supplier, it is crucial to consider factors such as purity, isotopic enrichment, availability of a Certificate of Analysis (CoA), and of course, pricing. Below is a summary of key information from various suppliers.

Supplier	CAS Number	Molecular Formula	Purity	Additional Information
Santa Cruz Biotechnology	1185237-29-9	C10H13D3N6S	Lot-specific	For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
MedChemExpress	1185237-29-9	C10H13D3N6S	Not specified	Labeled as SKF-92334-d3. For research use only.
LGC Standards	1185237-29-9	C10D3H13N6S	>95% (HPLC)	Product is a stable isotope-labeled analytical standard.
Veeprho	1185237-29-9	C10H13D3N6S	Not specified	Utilized as an internal standard in analytical and pharmacokinetic research.
Cayman Chemical	1185237-29-9	C10H13D3N6S	≥99% deuterated forms (d1-d3)	Intended for use as an internal standard for the quantification of cimetidine by GC- or LC-MS.
Simson Pharma Limited	1185237-29-9	C10H13D3N6S	Not specified	Accompanied by a Certificate of Analysis.

Experimental Protocols

Quantification of Cimetidine in Human Plasma using LC-MS/MS with Cimetidine-d3 as an Internal Standard

The use of a stable isotope-labeled internal standard, such as **Cimetidine-d3**, is the gold standard for quantitative bioanalysis using mass spectrometry. It corrects for variability in sample preparation and instrument response, ensuring high accuracy and precision.

Objective: To determine the concentration of cimetidine in human plasma samples.

Methodology: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed, utilizing **Cimetidine-d3** as the internal standard.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Sample Preparation:

- Thaw plasma samples at room temperature.
- To a 50 µL aliquot of plasma, add a known concentration of **Cimetidine-d3** solution (internal standard).[\[1\]](#)
- Perform protein precipitation by adding an organic solvent (e.g., acetonitrile or methanol).
- Vortex the mixture to ensure thorough mixing and complete protein precipitation.
- Centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis.

Chromatographic Conditions:

Parameter	Condition
Column	C18 reverse-phase column (e.g., Agilent Zorbax SB-CN, 150 mm x 2.1 mm, 5 μ m)[3]
Mobile Phase	A gradient or isocratic mixture of an aqueous component (e.g., 20 mM ammonium acetate) and an organic component (e.g., methanol). A typical composition is methanol:20 mM ammonium acetate (55:45, v/v).[3]
Flow Rate	0.2 - 0.5 mL/min
Injection Volume	5 - 20 μ L
Column Temperature	25 - 40 $^{\circ}$ C

Mass Spectrometric Conditions:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI) in positive ion mode.[2][3]
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	- Cimetidine: m/z 253.1 \rightarrow 159.1 (example) - Cimetidine-d3: m/z 256.1 \rightarrow 162.1 (example)
Ion Source Temperature	400 - 550 $^{\circ}$ C
Collision Energy	Optimized for each transition

Data Analysis:

The concentration of cimetidine in the plasma samples is determined by calculating the peak area ratio of the analyte (cimetidine) to the internal standard (**Cimetidine-d3**) and comparing this ratio to a calibration curve constructed using known concentrations of cimetidine.

In Vitro Cytochrome P450 (CYP) Inhibition Assay

Cimetidine is a known inhibitor of several cytochrome P450 enzymes, which are crucial for the metabolism of many drugs.^{[5][6][7][8]} An in vitro CYP inhibition assay is essential to assess the potential for drug-drug interactions.

Objective: To determine the inhibitory potential of a test compound on major CYP isoforms, using cimetidine as a known inhibitor control.

Methodology: A fluorometric assay using human liver microsomes or recombinant CYP enzymes is a common high-throughput screening method.^{[9][10][11][12]}

Materials:

- Human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)
- Fluorogenic probe substrates specific for each CYP isoform
- NADPH regenerating system
- Test compound and Cimetidine (as a positive control inhibitor)
- 96-well microplates
- Fluorescence plate reader

Procedure:

- Prepare a solution of the test compound and cimetidine at various concentrations.
- In a 96-well plate, add the human liver microsomes or recombinant CYP enzymes, the fluorogenic substrate, and the test compound or cimetidine.
- Pre-incubate the mixture at 37 °C.
- Initiate the reaction by adding the NADPH regenerating system.
- Incubate the plate at 37 °C for a specified time.

- Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
- Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent product.

Data Analysis:

The percentage of inhibition is calculated by comparing the fluorescence in the wells containing the test compound or cimetidine to the control wells (without inhibitor). The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

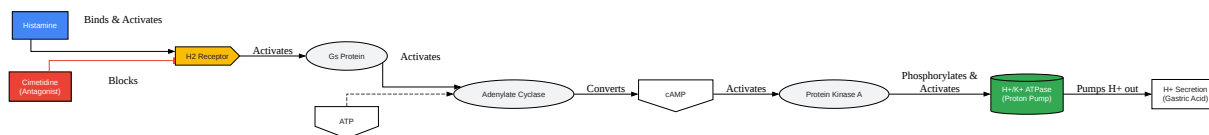
Cimetidine IC₅₀ Values for CYP Isoforms:

CYP Isoform	Reported IC ₅₀ (μM)
CYP2D6	~98 ^[13]
Other Isoforms	Cimetidine shows varying inhibitory effects on other CYPs like CYP1A2, CYP2C9, CYP2C19, and CYP3A4. ^[8]

Visualizations

Histamine H2 Receptor Signaling Pathway

Cimetidine functions as a competitive antagonist at the histamine H₂ receptor, which is primarily found on the basolateral membrane of gastric parietal cells. The binding of histamine to the H₂ receptor initiates a signaling cascade that leads to the secretion of gastric acid. Cimetidine blocks this initial step.

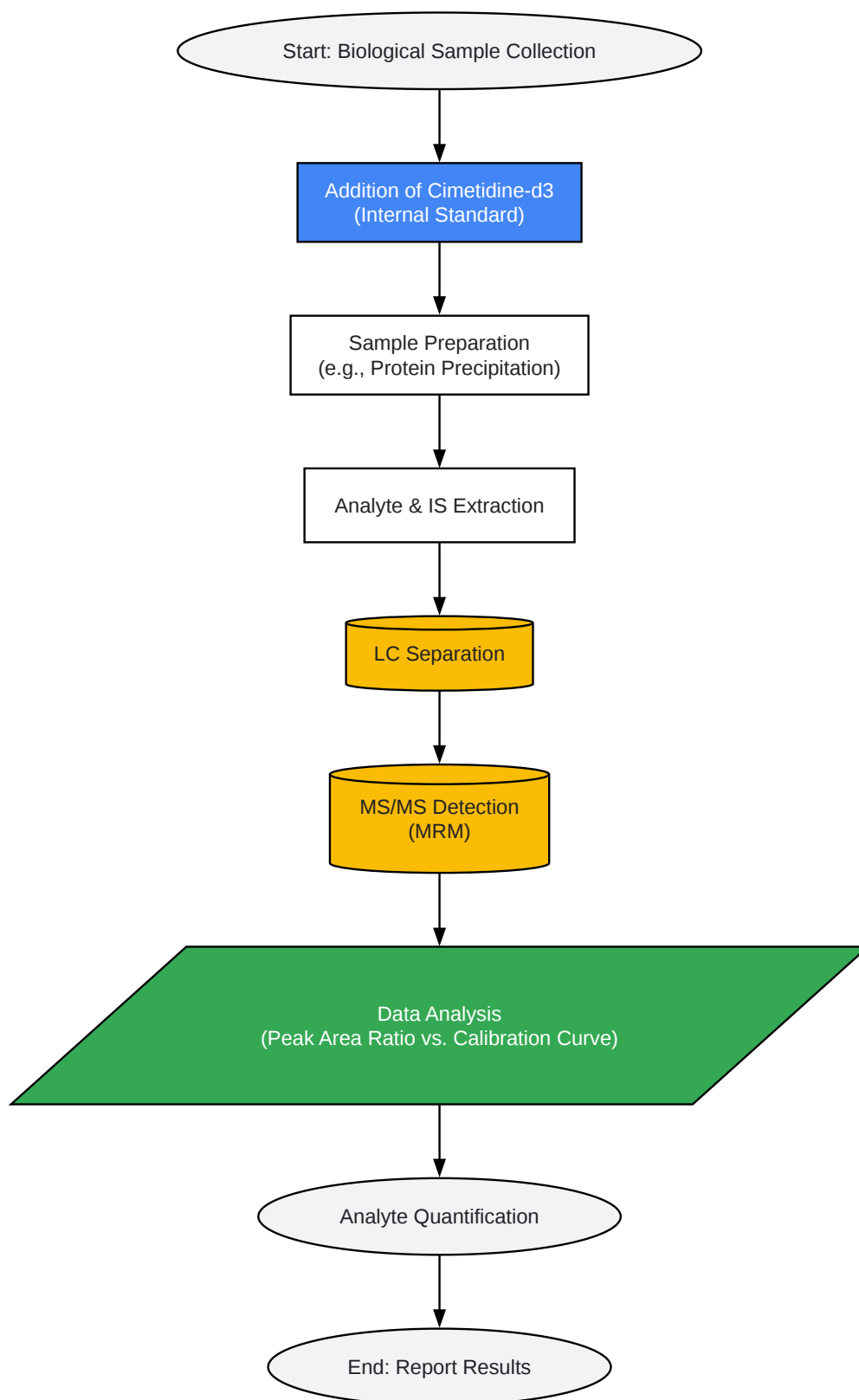


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Histamine H2 Receptor Signaling Pathway and Cimetidine's Mechanism of Action.

Experimental Workflow for Analyte Quantification using Cimetidine-d3

This diagram illustrates a typical workflow for the quantitative analysis of an analyte in a biological matrix using an internal standard like **Cimetidine-d3**.



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A typical experimental workflow for analyte quantification using **Cimetidine-d3** as an internal standard.

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